![molecular formula C6H3N9 B377294 3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene](/img/structure/B377294.png)
3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole is a heterocyclic compound that features a unique structure with three triazole rings fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole can be synthesized starting from phloroglucinol. The synthesis involves the reaction of trinitrosophloroglucinol with hydrazine hydrate in acetic acid, leading to the formation of 2,4,6-tridiazocyclohexane-1,3,5-trione, which subsequently undergoes cyclization to form the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for 4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the triazole rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and semiconductors.
Mécanisme D'action
The mechanism by which 4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole exerts its effects involves interactions with various molecular targets. The triazole rings can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The compound’s planarity and electronic properties also play a role in its activity, particularly in applications like semiconductors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6-dihydro-1,6-dihydroxybenzo[1,2-d:3,4-d’]bistriazole
- 4,5-diphenyl-1H-imidazol-2-yl derivatives
- 1,2,4-triazole derivatives
Uniqueness
4,7-dihydro-1H-benzo[1,2-d:3,4-d’:5,6-d’']tris[1,2,3]triazole is unique due to its three fused triazole rings, which provide distinct electronic and structural properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and reactivity patterns .
Propriétés
Formule moléculaire |
C6H3N9 |
|---|---|
Poids moléculaire |
201.15g/mol |
Nom IUPAC |
3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene |
InChI |
InChI=1S/C6H3N9/c7-1-2(8-13-7)4-6(12-15-11-4)5-3(1)9-14-10-5/h(H,7,8,13)(H,9,10,14)(H,11,12,15) |
Clé InChI |
ZDPWWLUQROVMON-UHFFFAOYSA-N |
SMILES |
C12=NNN=C1C3=NNN=C3C4=NNN=C24 |
SMILES canonique |
C12=NNN=C1C3=NNN=C3C4=NNN=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


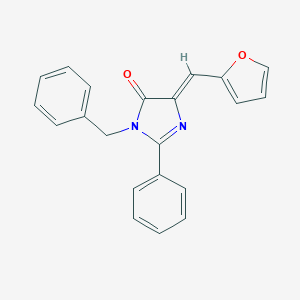
![N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]-4-chlorobenzamide](/img/structure/B377215.png)
![{[(2-Benzylidenehydrazino)(oxo)acetyl]amino}acetic acid](/img/structure/B377216.png)
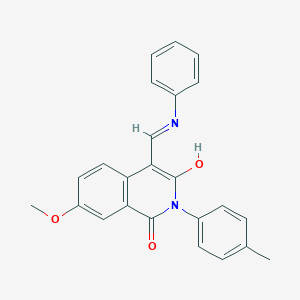
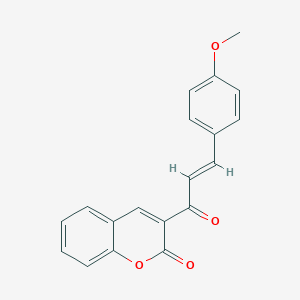
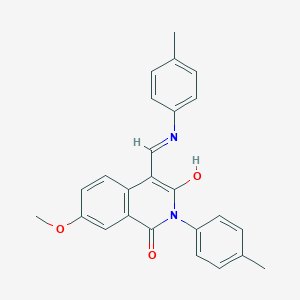
![2-cyano-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B377226.png)
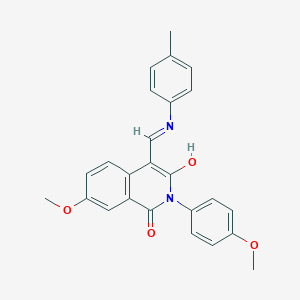
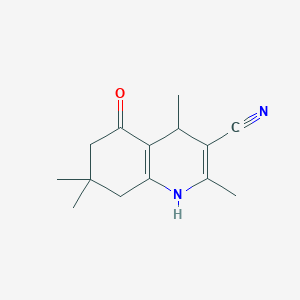
![4-[(2E)-3-BENZYL-2-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,6-DI-TERT-BUTYLPHENOL](/img/structure/B377231.png)
![N-[4-(diethylamino)phenyl]-2-furancarboxamide](/img/structure/B377232.png)
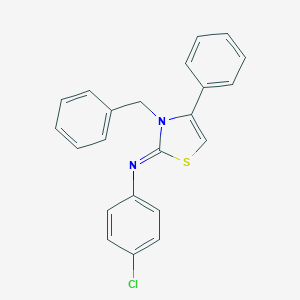
![2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole](/img/structure/B377234.png)
![8-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B377235.png)
